molecular formula C13H16Cl2N2O B1445777 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride CAS No. 1864057-69-1

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride

Cat. No.: B1445777
CAS No.: 1864057-69-1
M. Wt: 287.18 g/mol
InChI Key: CJJXKCOQTKSFFV-UHFFFAOYSA-N
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Description

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride is a chemical compound with the molecular formula C12H12N2O2ClH It is a derivative of quinoline, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone demethylases, which are involved in the regulation of gene expression . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, it can alter metabolic pathways by inhibiting key enzymes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . It can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, it may activate certain signaling pathways by binding to receptors and triggering downstream effects. These molecular interactions are essential for understanding the compound’s therapeutic potential and its impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s impact on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Understanding the transport mechanisms and distribution patterns of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for directing the compound to its site of action, influencing its efficacy and therapeutic potential.

Preparation Methods

The synthesis of 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with azetidine. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like molecular iodine or silica gel. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as molecular iodine. .

Scientific Research Applications

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride can be compared with other quinoline derivatives and azetidine-containing compounds. Similar compounds include:

Properties

IUPAC Name

8-(azetidin-3-ylmethoxy)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-10-7-14-8-10;;/h1-6,10,14H,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJXKCOQTKSFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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